Cas no 38749-90-5 (5-Bromo-2-ethylpyridine)

5-Bromo-2-ethylpyridine is a halogenated pyridine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent at the 5-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic frameworks. The ethyl group at the 2-position contributes to steric and electronic modulation, making it valuable in the development of agrochemicals, ligands, and bioactive molecules. Its well-defined structure and high purity ensure consistent performance in demanding synthetic applications. This compound is particularly useful in medicinal chemistry for the design of novel drug candidates due to its balanced reactivity and stability under various reaction conditions.
5-Bromo-2-ethylpyridine structure
5-Bromo-2-ethylpyridine structure
Product Name:5-Bromo-2-ethylpyridine
CAS No:38749-90-5
MF:C7H8BrN
MW:186.049120903015
MDL:MFCD11226235
CID:54910
PubChem ID:13979736
Update Time:2025-06-08

5-Bromo-2-ethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-ethylpyridine
    • Pyridine,5-bromo-2-ethyl-
    • Pyridine, 5-Bromo-2-Ethyl-
    • 5-Bromo-2-ethyl-pyridine
    • PubChem16886
    • 2-Ethyl-5-bromopyridine
    • 2-Ethyl-5-bromo-pyridine
    • FCH890132
    • WT1505
    • LS21179
    • CM10444
    • BC004168
    • SY096806
    • OR315121
    • AB0024626
    • AX8159133
    • W5934
    • A6539
    • 749B905
    • EN300-252669
    • AMY7733
    • J-516921
    • SCHEMBL684128
    • DS-12346
    • DTXSID00553708
    • 38749-90-5
    • MFCD11226235
    • FT-0646171
    • JFTFIPSATYUJLB-UHFFFAOYSA-N
    • 3-OXO-1-CYCLOHEXANECARBOXYLICACID96
    • CS-W019941
    • AKOS006309354
    • MDL: MFCD11226235
    • Inchi: 1S/C7H8BrN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
    • InChI Key: JFTFIPSATYUJLB-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)CC

Computed Properties

  • Exact Mass: 184.98400
  • Monoisotopic Mass: 184.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.4

Experimental Properties

  • Boiling Point: 201.1℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 2.40650

5-Bromo-2-ethylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-2-ethylpyridine Pricemore >>

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5-Bromo-2-ethylpyridine Production Method

5-Bromo-2-ethylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:38749-90-5)5-Bromo-2-ethylpyridine
Order Number:A6539
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):158.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-ethylpyridine

Introduction to 5-Bromo-2-ethylpyridine (CAS No. 38749-90-5)

5-Bromo-2-ethylpyridine, with the chemical formula C₆H₇BrN, is a significant heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure features a bromine substituent at the 5-position and an ethyl group at the 2-position of a pyridine ring, making it a versatile intermediate in organic synthesis. This compound has garnered considerable attention in recent years due to its role in the development of novel bioactive molecules.

The CAS number 38749-90-5 uniquely identifies this compound and distinguishes it from other isomers or analogs. Its molecular weight is approximately 187.03 g/mol, and it typically appears as a colorless to pale yellow liquid with a characteristic pyridine-like odor. The presence of both bromine and ethyl groups enhances its reactivity, making it a valuable building block for further functionalization.

In the realm of pharmaceutical chemistry, 5-Bromo-2-ethylpyridine serves as a crucial precursor in the synthesis of various therapeutic agents. Its brominated pyridine core is particularly useful in constructing more complex scaffolds through nucleophilic substitution reactions, cross-coupling reactions, or cyclization processes. Researchers have leveraged this compound to develop potential treatments for infectious diseases, neurological disorders, and cancer.

Recent studies have highlighted the utility of 5-Bromo-2-ethylpyridine in medicinal chemistry. For instance, it has been employed in the synthesis of kinase inhibitors, which are pivotal in targeting aberrant signaling pathways involved in tumor growth. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups into the pyridine ring. This modularity has allowed chemists to generate libraries of compounds for high-throughput screening.

Moreover, 5-Bromo-2-ethylpyridine has found applications in the development of agrochemicals. Its structural features make it a suitable candidate for designing novel pesticides and herbicides that exhibit improved efficacy and selectivity. The ethyl group at the 2-position can be further modified to introduce other functional moieties, enhancing binding affinity to biological targets such as enzymes or receptors.

The chemical reactivity of 5-Bromo-2-ethylpyridine is further underscored by its participation in various synthetic transformations. For example, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles like ammonia or alkoxides to yield substituted pyridines. Additionally, its ability to engage in Friedel-Crafts alkylation or acylation expands its synthetic utility.

In academic research, 5-Bromo-2-ethylpyridine has been used as a model compound to study reaction mechanisms and develop new catalytic methods. Computational studies have predicted its electronic properties and reaction pathways, aiding experimental design and optimization. These efforts contribute to a deeper understanding of heterocyclic chemistry and its applications.

The industrial production of 5-Bromo-2-ethylpyridine typically involves bromination and alkylation reactions starting from commercially available pyridine derivatives. Advances in green chemistry have prompted investigations into more sustainable synthetic routes, such as catalytic bromination or solvent-free reactions, to minimize waste and energy consumption.

Future directions in the research of 5-Bromo-2-ethylpyridine may focus on exploring its derivatives with enhanced bioactivity or improved pharmacokinetic profiles. The integration of machine learning algorithms into virtual screening has accelerated the identification of promising candidates for experimental validation. This interdisciplinary approach holds promise for accelerating drug discovery pipelines.

Overall, 5-Bromo-2-ethylpyridine (CAS No. 38749-90-5) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple disciplines. Its versatility and reactivity continue to drive innovation in pharmaceuticals, agrochemicals, and materials science.

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Amadis Chemical Company Limited
(CAS:38749-90-5)5-Bromo-2-ethylpyridine
A6539
Purity:99%
Quantity:5g
Price ($):158.0
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